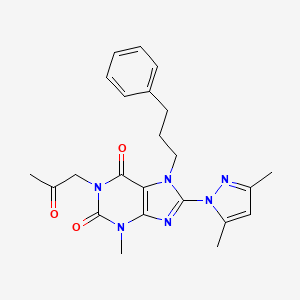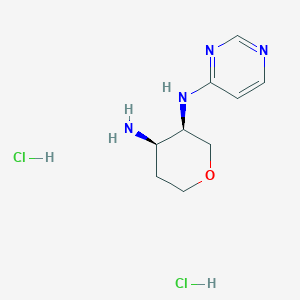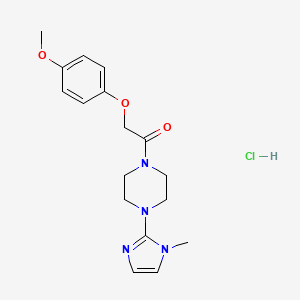
2-(4-methoxyphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-methoxyphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride" is an example of a chemical entity synthesized for various studies in organic and medicinal chemistry. The synthesis and exploration of its chemical and physical properties are of interest for understanding its potential applications in chemical and pharmaceutical research.
Synthesis Analysis
Several studies provide insights into the synthesis of similar compounds, highlighting methods such as electrochemical synthesis and click chemistry. For instance, electrochemical synthesis has been utilized for generating arylthiobenzazoles through oxidation processes involving similar backbone structures (Amani & Nematollahi, 2012). Another approach involves using click chemistry for synthesizing compounds with significant yields, employing starting materials that share structural similarities with the compound of interest (Govindhan et al., 2017).
Molecular Structure Analysis
Spectral and crystallographic analyses play a crucial role in confirming the molecular structure of synthesized compounds. Techniques such as NMR, MS, IR, and X-ray diffraction are commonly employed. For instance, compounds with related structures have been characterized using these methods, providing a foundation for understanding the molecular structure of the compound (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their structural motifs. For example, the presence of the piperazine ring and methoxyphenyl groups can contribute to various chemical reactions, including Michael addition reactions and nucleophilic substitutions, which are fundamental for further chemical modifications and applications (Ahmed et al., 2017).
Physical Properties Analysis
Physical properties such as solubility, melting point, and thermal stability are essential for understanding the compound's behavior in different environments. These properties are typically assessed through thermal analysis techniques like TGA and DSC, providing insights into the compound's stability and phase transitions (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for the compound's applications in synthesis and drug design. Studies often explore these properties through experimental and computational methods, offering insights into the compound's potential biological interactions and reactivity profiles (Ahmed et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Thermal Rearrangement
Compounds with structural similarities have been synthesized and investigated for their thermal rearrangement properties. For example, studies on the thermolysis of related compounds reveal the formation of oxazolo- or imidazo-sym-triazinones, highlighting the chemical versatility and reactivity of such molecules which could be exploited in the synthesis of new materials or pharmaceuticals (Dovlatyan et al., 2010).
Antimicrobial and Cytotoxic Activities
Azole-containing piperazine derivatives, closely related to the compound , have been synthesized and evaluated for their antimicrobial, antifungal, and cytotoxic activities. These studies demonstrate the potential of such compounds in developing new antimicrobial and anticancer agents due to their broad-spectrum efficacy and considerable cytotoxicity against various cancer cell lines (Gan et al., 2010).
Synthesis of Potent Agonists
Efficient synthetic routes have been developed for compounds acting as potent agonists to specific receptors, suggesting the utility of structurally similar compounds in drug development. For instance, an efficient synthesis of a PPARpan agonist demonstrates the pharmaceutical applications of such compounds, underlining their relevance in therapeutic interventions (Guo et al., 2006).
Electrochemical Synthesis
Electrochemical synthesis involving oxidation of related compounds in the presence of nucleophiles has been explored, indicating the potential for electrochemical methods in the synthesis of new derivatives with possible applications in materials science and pharmaceuticals (Amani & Nematollahi, 2012).
Quantum Chemical Studies
Quantum chemical studies on benzimidazole derivatives similar in structure have investigated their corrosion inhibition properties for metals in acidic solutions. This suggests applications in materials science, particularly in corrosion protection and the development of new inhibitors (Yadav et al., 2016).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3.ClH/c1-19-8-7-18-17(19)21-11-9-20(10-12-21)16(22)13-24-15-5-3-14(23-2)4-6-15;/h3-8H,9-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFHEWJXTWMAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

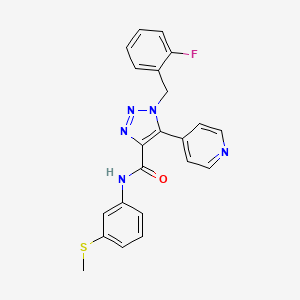
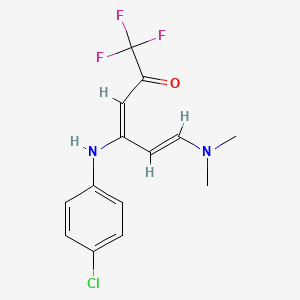
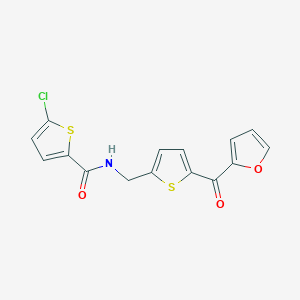
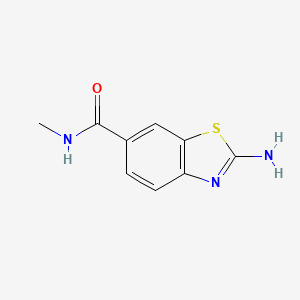
![tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2493921.png)


![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2493926.png)
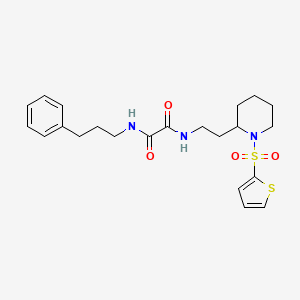
![4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2493929.png)

